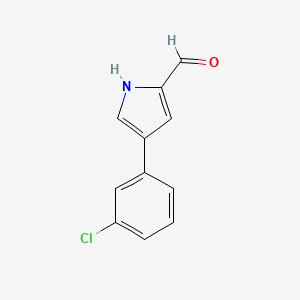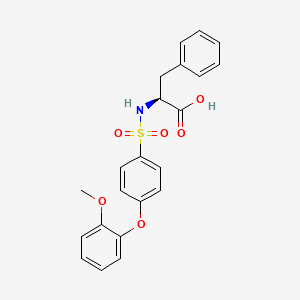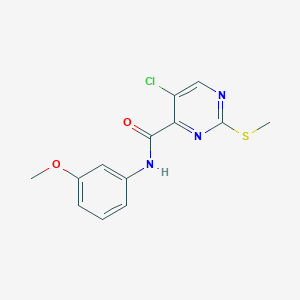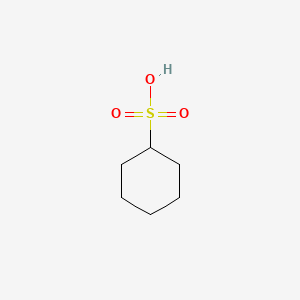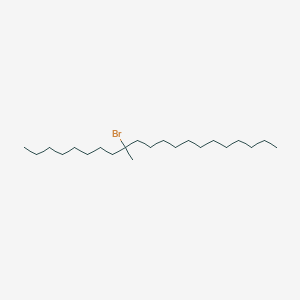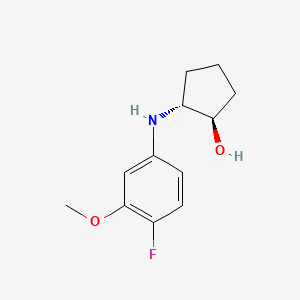![molecular formula C14H11FN2O5S B13351941 4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19235-18-8](/img/structure/B13351941.png)
4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3-nitrobenzylamine with acetic anhydride to form 3-nitrophenylacetamide. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones and other oxidized products
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes like human neutrophil elastase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including sulfonamide derivatives and other bioactive compounds.
Biological Research: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic residues in proteins, such as the hydroxyl group of serine residues. This covalent modification can inhibit the activity of enzymes like human neutrophil elastase, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and nitrophenylacetamide compounds. These compounds share similar reactivity and applications but may differ in their specific chemical properties and biological activities. For example, sulfonimidates and sulfoximines are related organosulfur compounds that also find use in medicinal chemistry and organic synthesis .
Properties
CAS No. |
19235-18-8 |
|---|---|
Molecular Formula |
C14H11FN2O5S |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-[[2-(3-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-6-4-11(5-7-13)16-14(18)9-10-2-1-3-12(8-10)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
UGYNYWAGJKDOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

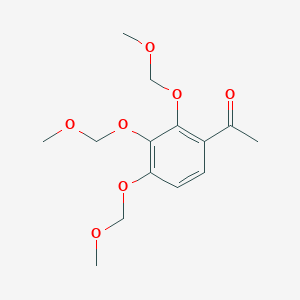
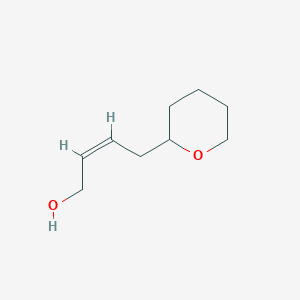

![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
